4-Amino-6-methylpicolinaldehyde

Physicochemical profiling ADME prediction Lead optimization

4-Amino-6-methylpicolinaldehyde (CAS 1289131-06-1) is a disubstituted pyridine-2-carbaldehyde bearing a 4-amino group and a 6-methyl substituent on the picolinaldehyde scaffold. This compound belongs to the class of aminopyridine carboxaldehydes, characterized by a molecular formula of C7H8N2O and a molecular weight of 136.15 g/mol.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B12284509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methylpicolinaldehyde
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C=O)N
InChIInChI=1S/C7H8N2O/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3,(H2,8,9)
InChIKeyARMWBOWRUSJDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Amino-6-methylpicolinaldehyde Is a Strategic Heterocyclic Aldehyde for Pharmaceutical Intermediate and Medicinal Chemistry Procurement


4-Amino-6-methylpicolinaldehyde (CAS 1289131-06-1) is a disubstituted pyridine-2-carbaldehyde bearing a 4-amino group and a 6-methyl substituent on the picolinaldehyde scaffold. This compound belongs to the class of aminopyridine carboxaldehydes, characterized by a molecular formula of C7H8N2O and a molecular weight of 136.15 g/mol [1]. The presence of both an electron-donating primary amine and an electrophilic aldehyde on the same heteroaromatic ring creates a dual-reactivity profile that is fundamentally distinct from isomers or mono-functionalized analogs. Standard purity from commercial suppliers is documented at ≥98%, with full characterization by NMR, HPLC, and GC .

Dual orthogonal reactive handles for sequential derivatization workflows
Pre-installed 4-NH2 and 2-CHO reduces synthetic step count vs. non-amino or chloro precursors
Computed lower lipophilicity (XLogP 0.4) supports synthesis in lead-like chemical space

Structural and Physicochemical Factors That Prevent Direct Substitution of 4-Amino-6-methylpicolinaldehyde with Common Analogs


Despite sharing the same molecular formula (C7H8N2O) and mass with its 3-amino positional isomer, 4-Amino-6-methylpicolinaldehyde exhibits a markedly lower computed lipophilicity (XLogP3 = 0.4 vs. 0.9 for the 3-amino isomer) [1]. This 2.25-fold difference in predicted partition coefficient can translate to significantly different solubility profiles and membrane permeability in biological systems. Furthermore, the amino group at the 4-position places it in para-relationship to the ring nitrogen, creating a distinct electronic push-pull system that differs fundamentally from the ortho-arrangement of the 3-amino isomer. This electronic configuration directly influences the reactivity of the aldehyde group in condensation reactions such as Schiff base formation [2]. Compared to non-amino analogs such as 6-Methylpicolinaldehyde (XLogP ≈ 1.0; hydrogen bond donor count = 0), the target compound's additional hydrogen bond donor and higher topological polar surface area (56 Ų vs. ~30 Ų) impose different constraints on molecular recognition and physicochemical handling [3].

Target Compound 4-Amino-6-methylpicolinaldehyde
XLogP3 0.4 | HBD 1 | TPSA 56 Ų
3-Amino Isomer Different electronic push-pull system alters aldehyde reactivity and metal-binding geometry
Target Compound Dual amino-aldehyde synthon enables step-efficient parallel library synthesis
4-Chloro or 6-Methyl Analogs Lack H-bond donor and require additional amination steps; hydrogen-bonding constraints differ
Similar molecular formula does not ensure interchangeable reactivity or physicochemical profile. Direct substitution may shift permeability, solubility, and synthetic route efficiency.

Quantifiable Differentiation Evidence for 4-Amino-6-methylpicolinaldehyde Against Closest Analogs


Lipophilicity (XLogP3) Comparison Between 4-Amino-6-methylpicolinaldehyde and Its 3-Amino Positional Isomer

The computed XLogP3-AA value for 4-Amino-6-methylpicolinaldehyde is 0.4, compared to 0.9 for the 3-amino-6-methyl positional isomer [1]. This represents a difference of 0.5 log units, corresponding to an approximate 3.2-fold difference in predicted octanol-water partition coefficient. The lower lipophilicity of the 4-amino isomer is attributable to the differing electronic environment created by the amino group's position relative to the ring nitrogen and aldehyde group.

Lipophilicity vs. 3-Amino Isomer
Reported comparison
XLogP3 0.4 vs. 0.9
Δ 0.5 log units
Lower predicted logP supports higher aqueous solubility context
Computed by XLogP3 algorithm; experimental logP verification recommended
Physicochemical profiling ADME prediction Lead optimization

Hydrogen Bond Donor Capacity and Topological Polar Surface Area Differentiation from Non-Amino and Chloro Analogs

4-Amino-6-methylpicolinaldehyde possesses one hydrogen bond donor (the 4-NH2 group) and a topological polar surface area (TPSA) of 56 Ų. In contrast, both 6-Methylpicolinaldehyde (no amino substituent) and 4-Chloro-6-methylpicolinaldehyde have zero hydrogen bond donors and a TPSA of approximately 30 Ų [1]. The 26 Ų higher TPSA and the presence of a hydrogen bond donor fundamentally alter the compound's capacity for specific intermolecular interactions.

H-Bond Donor / TPSA
Direct head-to-head
HBD 1 | TPSA 56 Ų
vs. HBD 0 | TPSA ≈30 Ų
Enables target interactions inaccessible to non-amino or chloro analogs
Supports pharmacophore modeling; verify in target binding assays
Drug-likeness Permeability Molecular recognition

Computed Lipophilicity Ranking Across Four Structural Analogs of the 6-Methylpicolinaldehyde Series

A cross-comparison of computed XLogP values across four 6-methylpicolinaldehyde derivatives reveals a clear lipophilicity gradient: 4-Amino-6-methylpicolinaldehyde (0.4) < 3-Amino-6-methylpicolinaldehyde (0.9) < 6-Methylpicolinaldehyde (≈1.0) < 4-Chloro-6-methylpicolinaldehyde (≈1.7–1.86) [1]. This ranking demonstrates that the 4-amino substituent confers the lowest lipophilicity within this series, which may translate to superior aqueous solubility and distinct pharmacokinetic behavior.

Lipophilicity Rank
Cross-study comparable
Lowest XLogP
4-NH2 (0.4)
4-Amino variant ranked lowest lipophilicity in tested 6-methyl series
May support selection for solubility-limited or CNS projects
Purity Specification
Multi-vendor context
≥98% across 3+ suppliers
NMR, HPLC, GC characterization
Consistent purity spec may reduce batch variability vs. isomer analogs
Batch-specific CoA review recommended; isomer purities vary (95–98%)
Dual-Reactivity Profile
Class-level inference
2 orthogonal handles (NH2 + CHO)
vs. 1 handle for common analogs
Supports sequential derivatization and reduced synthetic step count
Reactivity confirmed by Schiff base/amide coupling precedent
Scaffold Apoptosis Precedent
Class-level inference
Picolinaldehyde + aminopyridine scaffolds active in HL-60 model
Dual-pharmacophore hybrid context supports screening inclusion
No direct apoptosis data for this compound; verify in target cell model
Structure-property relationship Solubility optimization Chemical series profiling

Purity and Analytical Characterization Standards Available from Commercial Suppliers

Multiple independent suppliers provide 4-Amino-6-methylpicolinaldehyde at a standard purity of ≥98% (or NLT 98%), with batch-specific analytical data including NMR, HPLC, and GC [1]. Bidepharm lists 98+% purity with MDL number MFCD28724011 and provides batch QC reports . MolCore specifies NLT 98% purity under ISO-certified quality systems . Leyan offers the compound at 98% purity in quantities from 250 mg to 100 g . This consistent multi-vendor purity specification provides procurement reliability that is not uniformly available for all positional isomers.

Purity Specification
Multi-vendor context
≥98% across 3+ suppliers
NMR, HPLC, GC characterization
Consistent purity spec may reduce batch variability vs. isomer analogs
Batch-specific CoA review recommended; isomer purities vary (95–98%)
Quality control Procurement specification Analytical validation

Dual-Reactivity Profile of 4-Amino-6-methylpicolinaldehyde Enables Sequential Derivatization Unavailable to Mono-Functionalized Analogs

The simultaneous presence of a nucleophilic 4-amino group and an electrophilic 2-aldehyde group on the pyridine ring permits sequential orthogonal derivatization. This dual functionality enables, for example, initial Schiff base condensation at the aldehyde followed by amide coupling or reductive amination at the amine, or vice versa [1]. In contrast, 6-Methylpicolinaldehyde lacks the amino group entirely, while 4-Chloro-6-methylpicolinaldehyde requires an additional substitution step (e.g., Buchwald-Hartwig amination) to introduce an amine, which is lower-yielding and less atom-economical. The 4-amino-6-methyl substitution pattern on picolinaldehyde has been explicitly referenced in patent literature describing 4-amino-6-(heterocyclic)picolinate syntheses and modified picolinaldehyde scaffolds for kinase inhibitor development [2].

Dual-Reactivity Profile
Class-level inference
2 orthogonal handles (NH2 + CHO)
vs. 1 handle for common analogs
Supports sequential derivatization and reduced synthetic step count
Reactivity confirmed by Schiff base/amide coupling precedent
Synthetic versatility Heterocyclic chemistry Parallel library synthesis

Picolinaldehyde Derivatives Demonstrate Apoptosis-Inducing Activity in HL-60 Leukemia Cells, Supporting Pharmacological Relevance of the Scaffold

Published research has demonstrated that picolinaldehyde and structurally related compounds (including 2-aminopyridine and 3-aminopyridine) induce apoptosis in HL-60 human leukemia cells [1]. This study established that the pyridine ring substitution pattern and consequent changes in resonance structure play an important role in apoptosis induction. While 4-Amino-6-methylpicolinaldehyde itself was not directly tested in this study, the compound combines the picolinaldehyde core with an amino substituent, structurally merging features of both picolinaldehyde and aminopyridine active species. The presence of both the apoptosis-associated picolinaldehyde scaffold and the amino functionality distinguishes it from simple picolinaldehyde analogs lacking the amine.

Scaffold Apoptosis Precedent
Class-level inference
Picolinaldehyde + aminopyridine scaffolds active in HL-60 model
Dual-pharmacophore hybrid context supports screening inclusion
No direct apoptosis data for this compound; verify in target cell model
Anticancer research Apoptosis induction Scaffold validation

Optimal Procurement and Research Application Scenarios for 4-Amino-6-methylpicolinaldehyde


Medicinal Chemistry: Synthesis of Kinase-Focused Compound Libraries via Orthogonal Derivatization

The dual amino-aldehyde functionality of 4-Amino-6-methylpicolinaldehyde enables efficient construction of diverse heterocyclic libraries through sequential derivatization. The aldehyde group can be used for Schiff base condensation or reductive amination to introduce structural diversity at the 2-position, while the 4-amino group can undergo amide coupling or sulfonylation in a subsequent orthogonal step. This two-directional diversification strategy is particularly valuable for generating kinase inhibitor candidates where both the hinge-binding motif (derived from the amino-pyridine) and the solvent-exposed region (derived from aldehyde functionalization) can be simultaneously optimized. The computed lower lipophilicity (XLogP = 0.4) compared to isomeric or non-amino analogs supports this compound's utility in lead-like chemical space. [1]

Coordination Chemistry: Synthesis of Asymmetric Schiff Base Ligands for Metal Complex Design

The 4-amino-6-methyl substitution pattern creates an electronic push-pull system on the pyridine ring that influences the Lewis basicity of both the pyridine nitrogen and the aldehyde-derived imine in Schiff base ligands. This compound can serve as the aldehyde component in condensation reactions with primary amines to generate unsymmetrical N,N'-bidentate or N,N',N''-tridentate ligands for transition metal coordination. The 6-methyl group provides steric modulation at the ligand periphery without the electronic perturbations introduced by halogen substituents (as in the 4-chloro analog). The para-relationship of the 4-amino group to the ring nitrogen yields a different metal-binding geometry compared to the 3-amino isomer's ortho-arrangement. [2]

Pharmaceutical Intermediate: Key Building Block for 4-Amino-6-substituted Picolinate and Picolinamide Active Pharmaceutical Ingredients

Patent literature extensively documents the 4-amino-6-substituted picolinate scaffold as a privileged structure in herbicidal and pharmaceutical agents, including HIV integrase inhibitors and kinase inhibitors. 4-Amino-6-methylpicolinaldehyde can be oxidized to the corresponding picolinic acid or directly used in aldehyde-based coupling reactions to access this scaffold class. The 98%+ purity specification available from multiple vendors supports its use in GMP-adjacent and lead optimization workflows where intermediate purity directly impacts final API impurity profiles. Compared to the 4-chloro analog, the pre-installed amino group eliminates the need for late-stage metal-catalyzed amination, reducing palladium contamination risk in pharmaceutical products. [3]

Computational Chemistry: Validation of in silico Property Prediction Models Using Measured vs. Computed Data

The availability of high-purity, well-characterized 4-Amino-6-methylpicolinaldehyde from multiple suppliers, combined with its structurally well-defined and comparatively simple scaffold, makes it a suitable reference compound for validating computational models of physicochemical properties. The documented discrepancy in lipophilicity between the 4-amino (XLogP = 0.4) and 3-amino (XLogP = 0.9) positional isomers, despite identical molecular formula and mass, provides a useful test case for benchmarking the accuracy of in silico logP prediction algorithms against experimentally measured values. Procuring both isomers allows research groups to generate paired experimental data for refining quantitative structure-property relationship (QSPR) models. [4]

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Dual orthogonal derivatization handles
Confirm sequential amination/condensation efficiency and lead-like logP
Schiff base ligand design
Electronic push-pull system; para-NH2 geometry
Validate metal-binding stoichiometry and geometry vs. 3-amino isomer
Picolinate/picolinamide API intermediate
Pre-installed amino group; high purity supply
Review oxidation or coupling protocols; verify impurity profile transfer
In silico model validation
Measured vs. computed logP discrepancy for 4-/3-amino pair
Generate paired experimental data for QSPR model refinement
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